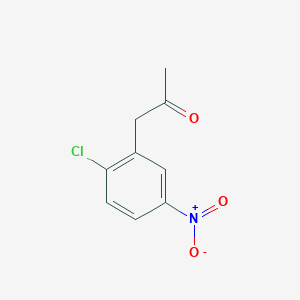

1-(2-Chloro-5-nitrophenyl)acetone

Description

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDVRMUSPZTKEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 1-(2-Chloro-5-nitrophenyl)acetone

An In-depth Technical Guide to the Physicochemical and Reactive Properties of 1-(2-Chloro-5-nitrophenyl)acetone

This technical guide provides a comprehensive analysis of the physical, chemical, and reactive properties of 1-(2-Chloro-5-nitrophenyl)acetone (CAS No. 320576-24-7). Given the limited publicly available data for this specific compound, this guide incorporates comparative data from its close structural analog, 1-(2-Chloro-5-nitrophenyl)ethanone (CAS No. 23082-50-0), also known as 2'-Chloro-5'-nitroacetophenone. This approach allows for a more robust understanding of the compound's expected behavior and characteristics, grounded in established chemical principles. The insights provided are tailored for researchers, scientists, and professionals in the fields of drug development and synthetic chemistry.

Introduction and Structural Context

1-(2-Chloro-5-nitrophenyl)acetone is a substituted aromatic ketone. Its structure, featuring a phenyl ring substituted with a chloro and a nitro group, along with an acetonyl side chain, suggests its potential as a versatile intermediate in organic synthesis. The chloro and nitro groups are strong electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring and the adjacent carbonyl group.

The primary difference between the topic compound and its ethanone analog is an additional methylene (-CH2-) group. This seemingly minor structural change has predictable consequences for its physical properties and spectral characteristics, which will be detailed in the subsequent sections.

Core Molecular Structure:

Caption: Molecular Structure of 1-(2-Chloro-5-nitrophenyl)acetone.

Physicochemical Properties: A Comparative Analysis

The physical properties of a compound, such as its melting and boiling points, are critical for its purification, handling, and formulation. Below is a comparative table of the known properties of 1-(2-Chloro-5-nitrophenyl)acetone and its ethanone analog.

| Property | 1-(2-Chloro-5-nitrophenyl)acetone | 1-(2-Chloro-5-nitrophenyl)ethanone | Rationale for Expected Differences |

| CAS Number | 320576-24-7[1] | 23082-50-0[2] | N/A |

| Molecular Formula | C₉H₈ClNO₃[1] | C₈H₆ClNO₃[3][4] | The addition of a methylene group. |

| Molecular Weight | 213.62 g/mol | 199.59 g/mol [3][4] | Higher due to the extra CH₂ group. |

| Melting Point | Data not available | 62 °C (from Ethanol)[3] | Expected to be slightly different due to changes in crystal lattice packing. |

| Boiling Point | Data not available | 244.8 °C at 760 mmHg[3][4] | Expected to be slightly higher due to increased molecular weight and van der Waals forces. |

| Density | Data not available | ~1.4 g/cm³[3][4] | Expected to be similar, possibly slightly lower. |

| Flash Point | Data not available | 101.8 °C[3][4] | Expected to be in a similar range. |

| Solubility | Sparingly soluble in water (predicted) | Data not available, but likely soluble in common organic solvents like acetone, ethanol, and ethyl acetate. | The addition of a nonpolar methylene group may slightly decrease water solubility. |

Synthesis and Purification

Proposed Synthetic Pathway:

The most direct approach would involve the Friedel-Crafts acylation of 1-chloro-4-nitrobenzene with a suitable three-carbon acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Subsequent alpha-halogenation of the resulting propiophenone would yield the target molecule. A more direct, albeit potentially less common, approach could involve acylation with chloroacetyl chloride followed by methylation.

Caption: Proposed Friedel-Crafts Acylation Synthesis Route.

Experimental Protocol: General Purification by Recrystallization

-

Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to identify one in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude 1-(2-Chloro-5-nitrophenyl)acetone in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Spectral Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. While the complete spectral data for 1-(2-Chloro-5-nitrophenyl)acetone is not published, data for its ethanone analog is available and provides a strong basis for predicting its spectral characteristics.[6]

Expected Spectral Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. Crucially, two additional signals would be present compared to the ethanone analog: a singlet for the methylene protons (-CH₂-) adjacent to the carbonyl and the phenyl ring, and a singlet for the terminal methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon, and the two aliphatic carbons of the acetone side chain.[6] The chemical shift of the carbonyl carbon will be a key identifier.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretch is expected in the region of 1700-1725 cm⁻¹. The exact position will be influenced by the electronic effects of the substituted phenyl ring. Additional peaks corresponding to C-Cl, N-O (nitro group), and aromatic C-H and C=C bonds will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Chemical Reactivity and Potential Applications

The reactivity of 1-(2-Chloro-5-nitrophenyl)acetone is dictated by three main features: the ketone carbonyl group, the activated aromatic ring, and the acidic α-protons of the methylene group.

Reactions at the Carbonyl Group:

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(2-chloro-5-nitrophenyl)propan-2-ol, using reducing agents such as sodium borohydride (NaBH₄). This transformation is fundamental in the synthesis of chiral alcohols and other downstream products.

-

Wittig Reaction: Reaction with a phosphonium ylide (e.g., Ph₃P=CH₂) can convert the carbonyl group into an alkene, offering a route to a variety of substituted styrenes.[5]

Reactivity of the Aromatic Ring:

The presence of two strong electron-withdrawing groups (nitro and chloro) deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAAr). The chlorine atom, being a good leaving group, can be displaced by strong nucleophiles. This reactivity is a key feature for synthesizing more complex molecules by introducing different functional groups onto the aromatic core.

Reactions Involving the α-Protons:

The protons on the methylene carbon, situated between the carbonyl group and the aromatic ring, are acidic and can be removed by a base to form an enolate. This enolate can then participate in a range of reactions, including:

-

Aldol Condensation: Reaction with another carbonyl compound (or self-condensation) to form β-hydroxy ketones.[5]

-

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-position.

Potential Applications:

Given its structural motifs, 1-(2-Chloro-5-nitrophenyl)acetone is a promising building block in medicinal chemistry and materials science. The nitro group can be reduced to an amine, providing a handle for further functionalization, such as in the synthesis of amides or sulfonamides. The overall structure could serve as a scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, or other biologically active compounds.

Safety and Handling

As specific safety data for 1-(2-Chloro-5-nitrophenyl)acetone is unavailable, the safety precautions for the structurally similar 1-(2-Chloro-5-nitrophenyl)ethanone should be followed.

-

Hazard Classifications: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[3]

-

Signal Word: Warning[3]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.[3]

-

Storage: Store in a tightly closed container in a dry and cool place.[3]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

Analytical Workflow

The following workflow outlines a standard procedure for the characterization and purity assessment of a synthesized batch of 1-(2-Chloro-5-nitrophenyl)acetone.

Caption: Standard Analytical Workflow for Compound Characterization.

References

- Ottokemi. (n.d.). Specification Sheet: Chloroacetone, 96%.

- Sigma-Aldrich. (n.d.). 1-(2-Chloro-5-nitrophenyl)ethanone AldrichCPR.

- Conier Chem&Pharma Limited. (n.d.). Buy 1-(2-chloro-5-nitrophenyl)ethanone.

- iChemical. (n.d.). 1-(2-Chloro-5-nitrophenyl)ethanone, CAS No. 23082-50-0.

- RS-Online. (2025, January 2). Safety data sheet.

- Fisher Scientific. (2016, February 3). SAFETY DATA SHEET: 2-Chloro-5-nitrophenol.

- Greenfield. (2018, August 8). Safety Data Sheet.

- Unknown. (2019, August 22). Safety Data Sheet.

- Wiley. (n.d.). Ethanone, 1-(2-chloro-5-nitrophenyl)-.

- PubChem. (n.d.). 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine.

- Carl ROTH. (n.d.). 1-(2-Chloro-5-nitrophenyl)acetone, 100 mg.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Wikipedia. (n.d.). Chloroacetone.

- U.S. Environmental Protection Agency. (n.d.). 2-(2-Chloro-5-nitrophenyl)pyridine Properties.

- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone.

- Unknown. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Acta Chemica Malaysia.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol.

- ChemicalBook. (n.d.). 2-Chloro-5-nitrophenol(619-10-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-(5-CHLORO-2-NITROPHENYL)ACETONITRILE synthesis.

- Canadian Centre for Occupational Health and Safety. (n.d.). CCOHS: Acetone.

- Guidechem. (2021, October 11). What are the synthesis and applications of 2-Chloro-5-nitronicotinic acid?.

- PubChem. (n.d.). 1-(2-Chloro-5-nitrophenyl)-3-(3-hydroxypropyl)thiourea.

- Fisher Scientific. (n.d.). ChemScene | 1-(2-Chloro-5-nitrophenyl)ethanone | 10G | CS-W002254.

- ChemicalBook. (n.d.). 2'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENONE Product Description.

- PubChemLite. (n.d.). 1-(2-chloro-5-nitrophenyl)ethan-1-ol.

- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-(2-chloro-5-nitrophenyl)pyridine.

- Rebain International. (2023, January 11). The applications of Acetone.

- PureSynth. (n.d.). 2-Chloro-5-Nitroacetophenone 98.0%(GC).

- National Institute of Standards and Technology. (n.d.). Acetone.

- Anax Laboratories. (n.d.). 2-Chloro-1-(2-chloro-5-nitrophenyl)ethanone.

- ChemicalBook. (n.d.). 2-Chloro-5-nitro-benzamine(6283-25-6)IR1.

- BLDpharm. (n.d.). 2-(2-Chloro-5-nitrophenyl)pyridine.

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS.

- National Institute of Standards and Technology. (n.d.). 2-Chloro-5-nitropyridine.

Sources

- 1. 1-(2-Chloro-5-nitrophenyl)acetone, 100 mg, CAS No. 320576-24-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 2. Chemscene ChemScene | 1-(2-Chloro-5-nitrophenyl)ethanone | 10G | CS-W002254 | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. 1-(2-Chloro-5-nitrophenyl)ethanone, CAS No. 23082-50-0 - iChemical [ichemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

Electron-withdrawing effects of the nitro group in 1-(2-Chloro-5-nitrophenyl)acetone

An In-Depth Technical Guide to the Electronic & Synthetic Utility of 1-(2-Chloro-5-nitrophenyl)acetone

Executive Summary

This technical guide analyzes the mechanistic influence of the 5-nitro group within 1-(2-chloro-5-nitrophenyl)acetone (CAS 320576-24-7). Targeted at medicinal chemists and process engineers, this document deconstructs the molecule’s "push-pull" electronic architecture. We demonstrate how the electron-withdrawing nature of the nitro moiety is not merely a structural feature but the kinetic switch that enables nucleophilic aromatic substitution (

Electronic Architecture: The Hammett Effect

The reactivity of 1-(2-chloro-5-nitrophenyl)acetone is defined by the interplay between the 2-chloro substituent and the 5-nitro group. To understand its behavior, we must quantify the electronic distortion of the benzene ring.

Positional Analysis

The molecule features a 1,2,4-substitution pattern:

Crucially, the 5-nitro group is para to the 2-chloro substituent . This geometric relationship is the primary driver of the molecule's reactivity.

Quantifying the Withdrawal (Hammett Constants)

The nitro group exerts a powerful electron-withdrawing effect (EWG) through two distinct mechanisms:

-

Inductive Effect (

): Withdrawal of electron density through the -

Mesomeric Effect (

): Resonance withdrawal through the

Using Hammett substituent constants (

| Substituent | Position Relative to Cl | Electronic Effect | Hammett Constant ( | Impact on C-Cl Bond |

| Para (Position 5) | Strong | Critical Activation (Lowers LUMO energy) | ||

| Ortho (Position 1) | Weak | Mild Activation / Steric Hindrance |

Mechanistic Insight: The high positive

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most significant application of the 5-nitro group's electronic effect is the facilitation of

The Meisenheimer Complex

When a nucleophile (e.g., an amine or ammonia) attacks the C-2 position, the aromaticity is temporarily broken, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[3][4][5][6]

The 5-nitro group acts as an "electron sink." It can accept the negative charge delocalized from the ring, placing it onto the electronegative oxygen atoms. This resonance contribution lowers the activation energy (

Visualization of Electronic Stabilization

The following diagram illustrates how the nitro group stabilizes the negative charge during nucleophilic attack.

Caption: Figure 1. The 5-nitro group acts as an electron reservoir, stabilizing the anionic Meisenheimer intermediate during nucleophilic displacement of chlorine.

Synthetic Application: Indole Synthesis

The primary utility of 1-(2-chloro-5-nitrophenyl)acetone in drug development is as a precursor for 5-nitro-2-methylindole derivatives. This synthesis relies on the

The Pathway

-

Amination: Ammonia or a primary amine displaces the activated chlorine (facilitated by the 5-nitro group).

-

Cyclization: The newly formed amine at position 2 condenses with the ketone carbonyl at position 1 (side chain).

-

Dehydration: Loss of water yields the aromatic indole system.

Experimental Workflow (Protocol)

Objective: Synthesis of 5-nitro-2-methylindole from 1-(2-chloro-5-nitrophenyl)acetone.

Reagents:

-

Substrate: 1-(2-Chloro-5-nitrophenyl)acetone (1.0 eq)

-

Nucleophile: 28% Aqueous Ammonia (

) or Ammonia in Methanol (excess) -

Catalyst: Copper(I) oxide (

) - Optional, accelerates -

Solvent: DMF or DMSO (Polar aprotic solvents enhance

rates)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-(2-chloro-5-nitrophenyl)acetone (10 mmol) in DMF (20 mL) in a pressure vessel or sealed tube.

-

Nucleophilic Attack: Add aqueous ammonia (50 mmol, 5 eq) and catalytic

(0.5 mmol). -

Heating: Seal the vessel and heat to 100–120°C for 12–24 hours. Note: The nitro group activation allows this to proceed at lower temperatures than unactivated aryl chlorides, which typically require >200°C.

-

Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane). Look for the disappearance of the starting chloride (

) and appearance of the fluorescent indole product. -

Workup: Cool to room temperature. Pour into ice water (100 mL). The product should precipitate.

-

Purification: Filter the solid. Recrystallize from ethanol to obtain 5-nitro-2-methylindole.

Self-Validating Checkpoint:

-

If the reaction stalls: The 5-nitro group provides activation, but steric hindrance from the acetonyl group at position 1 may slow the approach of the nucleophile. Increasing temperature to 140°C or using a stronger nucleophile (e.g., sodium azide followed by reduction) can overcome this.

Comparative Data: Acidity of Benzylic Protons

Beyond the ring, the nitro group influences the side chain. The methylene protons (

The 5-nitro group, via inductive withdrawal (

| Compound | Substituent | Estimated | Reactivity Implication |

| Phenylacetone | None | ~15.7 | Standard enolate chemistry |

| 1-(2-Cl-5-NO2-phenyl)acetone | 5-Nitro | ~13.5 - 14.5 | Enhanced Acidity |

Significance: This increased acidity allows for milder bases (e.g.,

Visualizing the Synthetic Logic

The following diagram maps the transformation from the raw material to the high-value indole scaffold, highlighting the specific contribution of the nitro group at each stage.

Caption: Figure 2. Synthetic pathway converting the chloro-nitro precursor to an indole. The 5-nitro group is essential for the initial

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Definitive source for Hammett constants and mechanisms).

-

Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link

-

Makosza, M., & Winiarski, J. "Vicarious Nucleophilic Substitution of Hydrogen." Accounts of Chemical Research, 20(8), 282-289. (Context on nitro-group activation). Link

- Sundberg, R. J.Indoles. Best Synthetic Methods, Academic Press, 1996.

-

PubChem Compound Summary. "Phenylacetone." National Center for Biotechnology Information. Link

Sources

- 1. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(2-Chloro-5-nitrophenyl)acetone, 100 mg, CAS No. 320576-24-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

Stability and Storage Conditions for 1-(2-Chloro-5-nitrophenyl)acetone: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the handling, stability maintenance, and storage of 1-(2-Chloro-5-nitrophenyl)acetone (CAS 320576-24-7). Targeted at drug development professionals and synthetic chemists, this document analyzes the physicochemical vulnerabilities of this high-value intermediate—specifically its susceptibility to oxidative degradation and base-catalyzed condensation—and establishes a rigorous protocol for preserving its structural integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

1-(2-Chloro-5-nitrophenyl)acetone is a functionalized arylacetone derivative. Its structural features—an electron-deficient aromatic ring coupled with an enolizable ketone side chain—dictate its specific stability requirements.

| Property | Specification |

| Chemical Name | 1-(2-Chloro-5-nitrophenyl)acetone |

| CAS Number | 320576-24-7 |

| Molecular Formula | C₉H₈ClNO₃ |

| Molecular Weight | 213.62 g/mol |

| Physical State | Solid (Low-melting crystalline solid or oil depending on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Nitro ( |

Stability Analysis: Mechanistic Vulnerabilities

To define storage conditions, one must first understand the degradation pathways. This compound exhibits three primary modes of instability, driven by the electronic effects of the nitro and chloro substituents on the phenyl ring.

C-H Acidity and Auto-Oxidation

The methylene group (

-

Mechanism: In the presence of oxygen and trace bases (or even on slightly basic glass surfaces), the compound can enolize. The enol is susceptible to radical auto-oxidation, leading to the formation of

-hydroperoxides, which eventually cleave to form 2-chloro-5-nitrobenzoic acid and acetic acid.

Aldol-Type Condensation

The same acidity allows the molecule to act as a nucleophile in self-condensation reactions. Over time, especially if stored at ambient temperatures, dimers may form via aldol condensation, releasing water and creating complex oligomers.

Photochemical Instability

Nitro-aromatics are inherently photosensitive. Prolonged exposure to UV/VIS light can induce nitro-to-nitroso redox cycles or radical formation, darkening the compound and introducing impurities that can poison subsequent catalytic steps (e.g., hydrogenation).

Visualization: Degradation Pathways

The following diagram illustrates the primary degradation risks associated with improper storage.

Figure 1: Primary degradation pathways including oxidative cleavage and condensation.

Storage Protocols

Based on the stability analysis, the following protocols are mandatory to maintain purity >98% over extended periods.

Environmental Control[10]

-

Temperature: Store at 2°C to 8°C (Refrigerated) for short-term (<3 months). For long-term archiving (>6 months), store at -20°C . Low temperature kinetically inhibits the enolization and condensation rates.

-

Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is required. Argon is preferred due to its density, providing a better blanket over the solid/oil to exclude oxygen.

-

Light Protection: Use amber borosilicate glass vials wrapped in aluminum foil if the storage area is illuminated.

Container Specifications

-

Material: Type I Borosilicate Glass (Amber).

-

Cap Liner: PTFE (Teflon) lined caps are essential. Avoid rubber septa or polyethylene liners that may leach plasticizers or absorb the compound.

-

Headspace: Minimize headspace. If the vial is not full, purge with inert gas before sealing.

Visualization: Storage Decision Tree

Use this workflow to determine the appropriate storage strategy based on usage frequency.

Figure 2: Decision matrix for storage conditions based on project timeline.

Quality Control & Monitoring

Trustworthiness in experimental data relies on validating the integrity of reagents before use.

Re-test Parameters

Perform a re-test if the compound has been stored for >3 months.

-

Appearance: Check for color change. Pure compound is typically off-white to pale yellow. Darkening to orange/brown indicates oxidation or photolysis.

-

1H NMR Marker: Focus on the methylene singlet (

ppm). Disappearance of this signal or appearance of broad multiplets suggests condensation. The appearance of a carboxylic acid proton ( -

TLC: Eluent: Hexane/Ethyl Acetate (3:1). Look for a baseline spot (carboxylic acid degradation product) or lower Rf spots (dimers).

Handling Precautions[1][10][11][12][13]

-

Hygroscopicity: While not intensely hygroscopic, moisture can catalyze hydrolysis or condensation. Allow cold containers to equilibrate to room temperature before opening to prevent water condensation on the sample.

-

Safety: This compound is an irritant (Skin/Eye) and potentially mutagenic due to the nitro group. Handle in a fume hood.

References

-

Carl Roth. (n.d.). 1-(2-Chloro-5-nitrophenyl)acetone Product Data & MSDS. Retrieved from [Link]

-

National Institutes of Health (NIH). (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. (Discusses degradation logic of phenylacetone derivatives). Retrieved from [Link]

-

Tsujikawa, K., et al. (2008). Analysis of potential phenylacetone precursors... and their conversion to phenylacetone. (Detailed study on oxidation/storage stability of phenylacetone class). Forensic Science International. Retrieved from [Link]

The 2-Chloro-5-Nitrophenyl Moiety: A Cornerstone in Modern Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Chloro-5-nitrophenyl Scaffold

The 2-chloro-5-nitrophenyl scaffold is a pivotal structural motif in contemporary organic synthesis, serving as a versatile building block for a diverse array of functional molecules. Its prevalence in medicinal chemistry, agrochemicals, and materials science stems from the unique and tunable reactivity conferred by the chloro and nitro substituents on the phenyl ring.[1][2] This guide provides a comprehensive exploration of the synthesis, reactivity, and applications of 2-chloro-5-nitrophenyl substituted compounds, offering field-proven insights for researchers and developers in the chemical sciences.

The strategic placement of an electron-withdrawing nitro group and a displaceable chloro group creates a chemical entity primed for a variety of transformations. This inherent reactivity allows for the construction of complex molecular architectures, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.[1]

Core Synthesis and Reactivity: A Tale of Two Functional Groups

The chemical behavior of 2-chloro-5-nitrophenyl substituted compounds is dominated by the interplay between the chloro and nitro groups. Understanding their individual and combined influence is crucial for designing effective synthetic strategies.

The Activating Power of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr)

A cornerstone of the reactivity of the 2-chloro-5-nitrophenyl system is its susceptibility to nucleophilic aromatic substitution (SNAr).[3][4][5] The strongly electron-withdrawing nitro group, positioned para to the chloro substituent, significantly activates the aromatic ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance.[4][5][6]

The general mechanism for the SNAr reaction on a 2-chloro-5-nitrophenyl substrate is a two-step addition-elimination process.[3][6] The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex.[3][4][6] In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored.[3][6]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

The Versatility of the Nitro Group: Reduction to Amines

The nitro group itself is a highly versatile functional handle, most commonly undergoing reduction to an amino group. This transformation is a gateway to a vast array of further chemical modifications, including diazotization, acylation, and the formation of heterocyclic rings.[7][8][9]

Several methods are employed for the reduction of the nitro group, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.[7][8][9][10] Common reducing agents include:

-

Metals in acidic media: Iron, tin, or zinc in the presence of an acid like HCl are classic and effective reagents for this transformation.[8]

-

Catalytic hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is a clean and efficient method.[7][8][9]

Caption: General pathway for the reduction of a nitro group to an amine.

Applications in Drug Discovery and Agrochemicals

The unique reactivity of the 2-chloro-5-nitrophenyl moiety has positioned it as a critical precursor in the synthesis of a wide range of biologically active compounds.

Pharmaceutical Applications: A Scaffold for Diverse Therapeutic Agents

2-Chloro-5-nitrophenyl derivatives are integral to the synthesis of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities.

-

Anticancer Agents: A notable application is in the development of novel anticancer drugs. For instance, derivatives of 2-chloro-5-nitrobenzaldehyde have been used to synthesize thiazolidinone hybrids that exhibit significant cytotoxic effects on various cancer cell lines.[11][12][13] The presence of the 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety has been identified as a key contributor to the anticancer activity of these compounds.[11][12][13]

-

Antimicrobial Agents: The 2-chloro-5-nitrophenyl scaffold is also found in compounds with potent antimicrobial properties. Derivatives of 2-chloro-5-nitrobenzoic acid have been shown to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

-

Other Therapeutic Areas: Beyond cancer and infectious diseases, these compounds have been explored for other therapeutic applications. For example, certain derivatives have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[2][15]

Table 1: Selected Anticancer Activity of 2-Chloro-5-Nitrophenyl Derivatives

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Thiazolidinones | Leukemia (MOLT-4, SR) | < 0.01–0.02 | [11][12] |

| Thiazolidinones | Colon Cancer (SW-620) | < 0.01–0.02 | [11][12] |

| Thiazolidinones | CNS Cancer (SF-539) | < 0.01–0.02 | [11][12] |

| Thiazolidinones | Melanoma (SK-MEL-5) | < 0.01–0.02 | [11][12] |

Agrochemical Applications: Building Blocks for Herbicides

In the agrochemical industry, 2-chloro-5-nitrophenyl derivatives serve as key intermediates in the synthesis of potent herbicides.[16][17][18] The specific substitution pattern on the aromatic ring is crucial for the herbicidal activity of the final product. For example, 2-chloro-5-nitronicotinic acid is a chemical intermediate used in the synthesis of new herbicides.[17]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key transformations involving 2-chloro-5-nitrophenyl substituted compounds.

Protocol 1: Reduction of 2-Chloro-5-nitrophenol to 2-Chloro-5-aminophenol

This protocol details a classic and reliable method for the reduction of a nitroarene using iron powder.[10]

Materials:

-

2-Chloro-5-nitrophenol

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Celite

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-nitrophenol (1.0 equivalent), ethanol, and water.

-

Add ammonium chloride (approximately 4 equivalents) and iron powder (approximately 3-5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux. The reaction is often vigorous initially.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the iron salts.

-

Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Remove the organic solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude 2-chloro-5-aminophenol can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a Schiff Base from 2-Chloro-5-nitrobenzaldehyde

This protocol outlines the synthesis of a Schiff base through the condensation of an aldehyde with a primary amine.

Materials:

-

2-Chloro-5-nitrobenzaldehyde

-

Primary amine (e.g., aniline)

-

Absolute ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve one molar equivalent of 2-chloro-5-nitrobenzaldehyde in absolute ethanol in a round-bottom flask.

-

To this solution, add one molar equivalent of the desired primary amine, also dissolved in a minimal amount of absolute ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Heat the mixture under reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization.

Conclusion: A Versatile Scaffold with a Bright Future

The 2-chloro-5-nitrophenyl moiety continues to be a cornerstone of modern organic synthesis. Its predictable reactivity and the ease of functional group manipulation make it an invaluable building block for the creation of novel molecules with significant biological and material properties. As the demand for new pharmaceuticals and advanced agrochemicals grows, the strategic application of this versatile scaffold will undoubtedly continue to drive innovation in the chemical sciences. The insights and protocols provided in this guide are intended to empower researchers to fully harness the synthetic potential of 2-chloro-5-nitrophenyl substituted compounds in their own research and development endeavors.

References

-

Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link].

- Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417.

- BenchChem. (2025). Application of 2-Chloro-5-nitrobenzaldehyde Derivatives in Agrochemical Production: Detailed Notes and Protocols. BenchChem.

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link].

- BenchChem. (n.d.). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem.

-

Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. KPU Pressbooks. [Link]

- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.

- Campbell, C. D., Birkett, T. C., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

- ResearchGate. (n.d.). Methods for reduction of nitroarenes.

- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057.

- Murugan, R., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Crystals, 13(9), 1344.

- ResearchGate. (n.d.). 2-Chloro-5-nitroaniline.

- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057.

- Chem-Impex. (n.d.). 5-Chloro-2-nitroaniline. Chem-Impex.

- ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.

- Google Patents. (n.d.). IL57794A - 2-chloro-6-nitroaniline derivatives,their preparation and their use as herbicides.

- Gurbanov, A. V., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 26(23), 11607.

- ResearchGate. (n.d.). Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics.

- Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057.

- Baker, D. R., Fenyes, J. G., Moberg, W. K., & Cross, B. (Eds.). (1991). Synthesis and chemistry of agrochemicals II. American Chemical Society.

- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov.

- IDEXX. (n.d.).

- Gauthier, T. P. (2025, February 13). Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. IDStewardship.

- CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iucr.org [journals.iucr.org]

- 16. benchchem.com [benchchem.com]

- 17. Page loading... [wap.guidechem.com]

- 18. librarysearch.swinburne.edu.au [librarysearch.swinburne.edu.au]

Methodological & Application

Application Note: High-Yield Synthesis of Trisubstituted Thiazoles via Hantzsch Condensation

Strategic Context & Retrosynthetic Logic

The synthesis of polysubstituted thiazoles is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors, antimicrobial agents, and NSAIDs. The specific substrate, 1-(2-Chloro-5-nitrophenyl)acetone , represents a high-value "privileged scaffold" precursor.

-

The Nitro Group (

): Provides an electron-withdrawing handle that modulates the acidity of the benzylic protons, influencing bromination kinetics. It also serves as a latent amine for future derivatization (e.g., via reduction and amide coupling). -

The Chlorine Atom (

): Offers an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the thiazole ring is constructed.

The Synthetic Challenge: Regioselectivity

The starting material is an arylacetone (

-

Path A (Benzylic): Halogenation at the methylene bridge (

). This is thermodynamically favored due to conjugation with the nitrophenyl ring. Reaction with thiourea yields the 5-aryl-4-methylthiazole . -

Path B (Terminal): Halogenation at the methyl group (

). This yields the 4-aryl-5-methylthiazole (less common for this substrate class).

This protocol targets Path A , utilizing the benzylic stabilization to generate the 4-methyl-5-arylthiazole architecture, a motif common in biologically active compounds like Dasatinib analogues.

Reaction Mechanism & Workflow

The synthesis proceeds via a two-stage "telescoped" or stepwise sequence:

-

Radical or Electrophilic Bromination: Conversion of the ketone to the

-bromo intermediate. -

Hantzsch Cyclization: Condensation with thiourea, involving S-alkylation followed by intramolecular cyclodehydration.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway for the conversion of arylacetone to aminothiazole via benzylic bromination.

Detailed Experimental Protocols

Protocol A: Regioselective -Bromination

Objective: Synthesize 1-bromo-1-(2-chloro-5-nitrophenyl)propan-2-one. Note: The electron-withdrawing nitro group deactivates the ring, preventing ring bromination and directing reaction to the enolizable alpha-carbon.

Reagents:

-

Substrate: 1-(2-Chloro-5-nitrophenyl)acetone (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (

) (1.0 eq) -

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq)

-

Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

Step-by-Step:

-

Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 10 mmol of 1-(2-Chloro-5-nitrophenyl)acetone in 50 mL of Acetonitrile.

-

Activation: Add pTsOH (1 mmol). Stir at room temperature for 15 minutes to promote enolization.

-

Addition: Add NBS (10.5 mmol) portion-wise over 20 minutes. Critical: Do not dump all at once; the exotherm can degrade regioselectivity.

-

Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting ketone (

) should disappear, and a slightly less polar bromo-ketone spot should appear. -

Workup: Cool to RT. Concentrate solvent in vacuo.[1] Redissolve residue in DCM, wash with water (

) and brine. Dry over -

Yield Check: Expect a thick yellow/orange oil. Do not purify extensively on silica as

-haloketones are unstable. Proceed immediately to Step B.

Protocol B: Hantzsch Thiazole Cyclization

Objective: Condensation with Thiourea to form the thiazole ring.

Reagents:

-

Crude

-Bromo Intermediate (from Protocol A) -

Thiourea (1.2 eq relative to starting ketone)

-

Solvent: Ethanol (absolute)

-

Base (Optional):

(for neutralization post-reaction)

Step-by-Step:

-

Setup: Dissolve the crude bromo-ketone in 40 mL of absolute ethanol in a clean RBF.

-

Reagent Addition: Add Thiourea (12 mmol) directly to the stirring solution.

-

Cyclization: Fit a reflux condenser and heat the mixture to reflux (

) for 4–6 hours.-

Observation: The reaction often starts as a suspension and clears as the thiazole hydrobromide salt forms, potentially precipitating out later.

-

-

Precipitation: Cool the mixture to room temperature. Often, the product precipitates as the HBr salt.

-

Neutralization (Free Base Formation):

-

Pour the reaction mixture into 100 mL of ice water.

-

Adjust pH to ~9-10 using 10% Ammonium Hydroxide (

) or saturated -

The free base thiazole will precipitate as a yellow/tan solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash copiously with water to remove unreacted thiourea and inorganic salts.

Purification & Quality Control

Purification Strategy

For drug discovery applications (>98% purity required), recrystallization is preferred over chromatography for this scaffold.

-

Procedure: Dissolve crude solid in minimum boiling ethanol. Add activated charcoal (if dark colored), filter hot through Celite, then cool slowly to

.

Analytical Specifications (Expected Data)

| Parameter | Method | Expected Result / Specification |

| Appearance | Visual | Yellow to tan crystalline solid |

| Yield | Gravimetric | 65% – 80% (over two steps) |

| DMSO- | ||

| LC-MS | ESI (+) | |

| Melting Point | Capillary | >180°C (Typical for aminothiazoles) |

Key NMR Diagnostic: Look for the disappearance of the methylene singlet of the ketone (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step A) | Poly-bromination | Strict stoichiometry (1.05 eq NBS). Lower temperature to |

| Regioisomer Mix | Bromination at terminal methyl | Use |

| Sticky Product | Trapped solvent/impurities | Triturate the crude solid with cold diethyl ether or hexanes to remove non-polar byproducts before recrystallization. |

| Incomplete Cyclization | Steric hindrance from 2-Cl | Extend reflux time to 12 hours; switch solvent to n-Propanol ( |

References

-

General Hantzsch Mechanism & Scope

-

Microwave vs.

-

Synthesis of 4,5-Diarylthiazoles (Structural Analogues)

-

Specific Nitro-Aryl Thiourea Chemistry

-

Bromination Selectivity in Phenylacetones

- Title: Bromination of Phenylacetone (Mechanism Discussion)

- Source: Chemistry Stack Exchange

-

URL:[Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Antimicrobial 5-Nitroindoles from 1-(2-Chloro-5-nitrophenyl)acetone

Abstract

This technical guide details the utilization of 1-(2-Chloro-5-nitrophenyl)acetone (also known as (2-Chloro-5-nitrophenyl)-2-propanone) as a high-value scaffold for the synthesis of 2-methyl-5-nitroindole derivatives. Unlike standard indole syntheses (e.g., Fischer), this protocol leverages the specific electronic activation provided by the 5-nitro group to facilitate a cascade Nucleophilic Aromatic Substitution (

Introduction: The Pharmacophore & Precursor

In the landscape of antimicrobial drug discovery, the 5-nitroindole core acts as a bioisostere to nitrofurans and nitroimidazoles. Its mechanism of action typically involves the enzymatic reduction of the nitro group within the bacterial cell (via nitroreductases), generating cytotoxic radical anions that damage bacterial DNA.

1-(2-Chloro-5-nitrophenyl)acetone is a uniquely privileged precursor for this scaffold due to its substitution pattern:

-

2-Chloro Position: Activated for nucleophilic attack by the para-nitro group.

-

1-Acetonyl Group: Positioned ortho to the chlorine, providing the necessary carbon atoms (C2 and C3) for the indole ring closure.

-

5-Nitro Group: Serves a dual role—activating the precursor for synthesis and acting as the "warhead" for antimicrobial activity.

Chemical Properties & Safety Profile

| Property | Specification |

| CAS Number | Precursor specific (Related: 5-Nitroindole CAS 6146-52-7) |

| Molecular Formula | |

| Molecular Weight | 213.62 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone, DCM; Insoluble in water |

| Hazards | Skin/Eye Irritant. Potential sensitizer. Handle in fume hood. |

Safety Warning: The synthesis involves high temperatures and potentially pressurized vessels. Nitro-aromatics are energetic; avoid excessive heating of dry residues.

Core Application: Synthesis of 1-Alkyl-2-methyl-5-nitroindoles

Mechanistic Rationale

The transformation follows a "Cascade

Reaction Scheme Visualization

Figure 1: Cascade synthesis of 5-nitroindoles via amine displacement and cyclization.

Experimental Protocol

Objective: Synthesis of 1-Benzyl-2-methyl-5-nitroindole.

Reagents:

-

1-(2-Chloro-5-nitrophenyl)acetone (1.0 equiv, 2.14 g, 10 mmol)

-

Benzylamine (1.2 equiv, 1.3 mL, 12 mmol)

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) -

Dimethylformamide (DMF) (20 mL)

-

Catalyst (Optional): CuI (5 mol%) can accelerate the

step if the reaction is sluggish.

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Add 1-(2-Chloro-5-nitrophenyl)acetone to the flask and dissolve in DMF (20 mL).

-

Addition: Add

(2.76 g) followed by Benzylamine (1.3 mL). -

Reaction: Heat the mixture to 100°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, and a fluorescent indole spot (

-

-

Workup: Cool the mixture to room temperature. Pour into crushed ice (100 g) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Isolation: Filter the precipitate. Wash with water (

mL) to remove DMF and salts. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 75–85%.

Antimicrobial Activity Profiling[1][2][3]

Once synthesized, the 5-nitroindole derivatives must be validated for biological activity. The nitro group is essential for anaerobic activity.[1]

Biological Evaluation Workflow

Figure 2: Screening hierarchy for nitro-containing antimicrobials.

Minimum Inhibitory Concentration (MIC) Protocol

-

Preparation: Dissolve the 5-nitroindole derivative in 100% DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

-

Inoculation: Add

CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213). -

Incubation: 37°C for 18–24 hours (Anaerobic chamber required for anaerobes).

-

Readout: The MIC is the lowest concentration with no visible growth.

Troubleshooting & Optimization (Senior Scientist Notes)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete | Increase temperature to 120°C or switch solvent to DMSO. Add 10 mol% CuI as catalyst. |

| No Cyclization | Intermediate amine formed but ketone failed to condense. | Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and use a Dean-Stark trap (if using Toluene) or molecular sieves to drive dehydration. |

| Dark Tarry Product | Polymerization of nitro-aromatics or oxidation. | Perform reaction under strict Nitrogen atmosphere. Minimize light exposure. |

| Solubility Issues | Product is highly crystalline/lipophilic. | Use THF/Methanol mixtures for transfers. Recrystallize from Acetonitrile instead of Ethanol. |

References

-

Indole Synthesis via Reductive Cyclization

- Source: Google Patents (EP1829872B1). "Processes for production of indole compounds." (Describes reduction of o-nitroacetonyl systems).

-

Antimicrobial Activity of Nitro-Heterocycles

- Source: MDPI (Int. J. Mol. Sci. 2025). "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." (Validates the 2-chloro-5-nitro pharmacophore).

-

General

Amination Protocols:- Source: BenchChem Application Notes.

-

Nitroindole Synthesis Methodology

- Source: ChemicalBook. "2-Methyl-5-nitroindole Synthesis Methods."

Sources

Nucleophilic substitution reactions of 1-(2-Chloro-5-nitrophenyl)acetone with amines

Abstract

This application note details the chemoselective nucleophilic aromatic substitution (SNAr) of 1-(2-chloro-5-nitrophenyl)acetone with primary and secondary amines. While the 2-chloro-5-nitro substitution pattern is classically activated for displacement, the presence of the ortho-acetonyl side chain introduces unique steric and electronic factors, including the potential for in situ cyclization to 5-nitroindoles. This guide provides optimized protocols for two distinct pathways: (A) Isolation of the N-substituted aniline intermediate, and (B) One-pot cascade synthesis of functionalized indoles. These workflows are critical for medicinal chemists developing antiviral and anticancer scaffolds.

Introduction & Mechanistic Rationale

Substrate Analysis

The substrate, 1-(2-chloro-5-nitrophenyl)acetone (1 ), possesses three distinct reactive centers:

-

C-Cl Bond (C2): Activated for SNAr by the para-nitro group and the ortho-acetonyl group.

-

Ketone Carbonyl: Susceptible to nucleophilic attack by amines to form Schiff bases (imines).

-

Methylene Alpha-Proton: Acidic, capable of enolization.

Reaction Pathway Control

The primary challenge is controlling chemoselectivity. Under optimized SNAr conditions (polar aprotic solvent, mild base), the amine nucleophile attacks the C2 position to displace chloride. The resulting secondary aniline (2 ) is stable but can undergo intramolecular condensation with the pendant ketone to form a 2-methyl-5-nitroindole (3 ) under forcing conditions or acid catalysis.

Key Mechanistic Insight: The reaction rate is governed by the formation of the Meisenheimer Complex . The para-nitro group stabilizes the negative charge delocalization, significantly lowering the activation energy compared to unactivated aryl chlorides.

Figure 1: Mechanistic pathway from SNAr substitution to optional indole cyclization.

Experimental Protocols

Protocol A: Synthesis of N-Substituted Anilines (SNAr Focus)

Objective: Isolate the substitution product without cyclization.

Reagents:

-

Substrate: 1-(2-Chloro-5-nitrophenyl)acetone (1.0 eq)

-

Amine: Primary or Secondary Amine (1.2 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 (2.0 eq)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a dried reaction vial, dissolve 1.0 mmol of Substrate in 3.0 mL of anhydrous DMF.

-

Addition: Add 2.0 mmol of DIPEA. Stir at room temperature for 5 minutes.

-

Nucleophile Introduction: Add 1.2 mmol of the amine dropwise.

-

Note: For volatile amines (e.g., methylamine), use a solution in THF/Methanol and seal the vessel.

-

-

Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Checkpoint: Conversion usually reaches >95% within 2–4 hours. If Schiff base formation (imine) is observed at the ketone, add 5% water to the solvent to hydrolyze it back to the ketone in situ.

-

-

Workup: Pour the reaction mixture into 15 mL of ice-water.

-

Precipitation: If solid forms, filter and wash with water.

-

Extraction: If oil forms, extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Protocol B: One-Pot Cascade Synthesis of 5-Nitroindoles

Objective: Drive the reaction directly to the indole scaffold (Drug Development Route).

Reagents:

-

Substrate: 1-(2-Chloro-5-nitrophenyl)acetone (1.0 eq)

-

Amine: Primary Amine (1.5 eq)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of Substrate in 5 mL of Ethanol.

-

Amine Addition: Add 1.5 mmol of primary amine.

-

Reflux: Heat to reflux (80°C) for 6–12 hours.

-

Acid Catalysis (Optional): If cyclization is incomplete (monitored by LC-MS), add 0.5 mL of conc. HCl or Glacial Acetic Acid and reflux for an additional 2 hours.

-

Isolation: Cool to 0°C. The indole product often crystallizes out. Filter and wash with cold ethanol.

Optimization & Data Analysis

The choice of solvent and base dramatically impacts the reaction rate and chemoselectivity.

Table 1: Solvent Screening for SNAr Reaction (Protocol A) Conditions: 1.0 eq Substrate, 1.2 eq Benzylamine, 2.0 eq Base, 60°C, 2 hours.

| Solvent | Base | Conversion (%) | Yield (Isolated %) | Observations |

| DMF | K2CO3 | 98% | 92% | Recommended. Clean profile. |

| DMSO | DIPEA | 99% | 89% | Fast rate, but difficult workup (high BP). |

| Ethanol | Et3N | 65% | 50% | Slower. Competitive Schiff base formation. |

| Toluene | K2CO3 | 30% | 25% | Poor solubility of inorganic base. |

| Water | NaOH | 40% | 10% | Hydrolysis of substrate observed (Phenol formation). |

Workflow Decision Tree

Use the following logic flow to determine the appropriate protocol for your specific drug development needs.

Figure 2: Decision tree for selecting reaction conditions based on target product.

Safety & Handling

-

Nitro Compounds: The substrate and products contain nitro groups.[9][11] While generally stable, avoid subjecting dry residues to extreme heat or shock.

-

Sensitization: Chloronitrobenzenes are potent skin sensitizers. Double-glove (Nitrile) and work within a fume hood.

-

Waste: Aqueous waste from Protocol A contains DMF and bases; dispose of as non-halogenated organic waste (unless halogenated solvents were used for extraction).

References

-

Nucleophilic Arom

- Source: Chemistry LibreTexts.

-

URL:[Link]

- Source: GuideChem. "How to synthesize 5-Nitroindole?

-

Kinetics of SNAr in o-Chloronitro Deriv

-

General Protocol for SNAr with Amines

Sources

- 1. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 2. scribd.com [scribd.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Lab Reporter [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ncrdsip.com [ncrdsip.com]

- 14. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]

Reaction of 1-(2-Chloro-5-nitrophenyl)acetone with sulfur nucleophiles

Optimized Synthesis of 2-Methyl-5-nitrobenzo[b]thiophene via SNAr Cascade

Executive Summary

This application note details the conversion of 1-(2-chloro-5-nitrophenyl)acetone to 2-methyl-5-nitrobenzo[b]thiophene using sulfur nucleophiles. This transformation is a critical step in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and other bioactive heterocycles.

The protocol relies on a cascade sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Intramolecular Condensation . By using sodium sulfide (

Scientific Background & Mechanism[1][2][3]

2.1 The Substrate

The starting material, 1-(2-chloro-5-nitrophenyl)acetone , possesses two key structural features that drive reactivity:

-

Activated Halogen: The chlorine at the ortho position is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the para-nitro group.

-

Pendant Ketone: The acetonyl side chain provides an electrophilic carbonyl center perfectly positioned for 5-membered ring closure.

2.2 Reaction Mechanism

The reaction proceeds via a two-stage cascade. First, the sulfur nucleophile displaces the chlorine atom (SNAr) to form a thiolate intermediate. This intermediate—often transient—immediately attacks the neighboring ketone carbonyl, followed by dehydration to form the aromatic benzothiophene system.

Figure 1: Mechanistic pathway from chloronitroacetone to benzothiophene via SNAr cascade.

Experimental Protocols

3.1 Safety Considerations (Critical)

-

H2S Evolution: Acidification of sulfide waste generates hydrogen sulfide gas, which is fatal at low concentrations. All workups must be performed in a functioning fume hood.

-

Nitro Compounds: The product and starting material are nitro-aromatics; avoid excessive heat or friction to prevent energetic decomposition.

-

Waste Disposal: Quench sulfide residues with bleach (sodium hypochlorite) before disposal to oxidize sulfides to sulfates.

3.2 Method A: Standard DMF Protocol (Recommended)

This method utilizes N,N-Dimethylformamide (DMF) to enhance the nucleophilicity of the sulfide anion, allowing the reaction to proceed rapidly at moderate temperatures.

Reagents:

-

1-(2-Chloro-5-nitrophenyl)acetone (1.0 eq)

-

Sodium Sulfide Nonahydrate (

) (1.2 – 1.5 eq) -

Solvent: DMF (5 mL per gram of substrate)

-

Workup: Ethyl Acetate, 1N HCl, Brine.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Chloro-5-nitrophenyl)acetone (10 mmol, 2.13 g) in DMF (20 mL).

-

Nucleophile Addition: Add Sodium Sulfide Nonahydrate (15 mmol, 3.60 g) in a single portion. The solution will likely turn dark red/brown immediately due to the formation of the thiolate anion.

-

Reaction: Heat the mixture to 60°C for 2–3 hours. Monitor via TLC (20% EtOAc/Hexanes) or HPLC.

-

Endpoint: Disappearance of the chloro-starting material.

-

-

Quench: Cool the mixture to room temperature. Pour slowly into ice-water (100 mL) containing 1N HCl (5 mL) to neutralize excess sulfide and precipitate the product.

-

Isolation:

-

Option A (Precipitation): If a solid forms, filter via vacuum filtration, wash with water, and dry.

-

Option B (Extraction): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.

3.3 Method B: Green Ethanol Protocol

For larger scales where DMF removal is problematic, Ethanol/Water is a viable alternative, though reaction times are longer.

-

Solvent: Ethanol/Water (4:1 ratio).

-

Temperature: Reflux (approx. 80°C).

-

Time: 6–12 hours.

-

Note: This method may require slightly higher equivalents of

(2.0 eq) to drive the reaction to completion due to solvation of the anion by water.

Process Workflow & Logic

The following diagram illustrates the operational workflow, highlighting critical decision points and quality control checks.

Figure 2: Operational workflow for the synthesis of 2-methyl-5-nitrobenzo[b]thiophene.

Data & Troubleshooting

5.1 Solvent Comparison Table

The choice of solvent significantly impacts reaction rate and impurity profiles.

| Parameter | DMF (Method A) | Ethanol/H2O (Method B) | DMSO |

| Reaction Rate | Fast (2-3 h) | Slow (6-12 h) | Very Fast (1-2 h) |

| Temperature | 60°C | Reflux (80°C) | 50-60°C |

| Typical Yield | 85-92% | 70-80% | 80-88% |

| Workup Difficulty | Moderate (requires washing) | Easy (precipitation) | Difficult (high BP) |

| Primary Impurity | Disulfide dimer | Unreacted SM | Oxidation by-products |

5.2 Troubleshooting Guide

-

Problem: Low Yield / Disulfide Formation.

-

Cause: Oxidation of the intermediate thiolate before cyclization.

-

Solution: Degas solvents with Nitrogen/Argon before adding sulfide. Ensure the reaction is heated immediately after addition to promote cyclization over dimerization.

-

-

Problem: Incomplete Conversion.

-

Cause: Loss of sulfide (H2S gas) or insufficient nucleophilicity.

-

Solution: Add an additional 0.5 eq of

. If using Ethanol, switch to DMF to increase anion activity.

-

-

Problem: Product is an Oil (should be solid).

-

Cause: Residual DMF or solvent trapped in the lattice.

-

Solution: Triturate the oil with cold hexanes or diethyl ether to induce crystallization.

-

References

-

Migulin, V. A., et al. (2016).[1] "Convenient and Efficient Synthesis of 2-Methyl-5-nitrobenzo[b]thiophene and Its Derivatives." Synthetic Communications, 46(15), 1260-1267. Link

-

Scrowston, R. M. (1981). "Benzo[b]thiophenes."[1][2] Advances in Heterocyclic Chemistry, 29, 171-249. Link

-

Campaigne, E. (1984). "Cyclization of ortho-Haloketones with Sulfides." Comprehensive Heterocyclic Chemistry, Vol 4. Link

-

Fisher Scientific. (2021). "Safety Data Sheet: Sodium Sulfide Nonahydrate." Link

Sources

Protocol for the synthesis of 2-amino-4-phenylthiazole from 1-(2-Chloro-5-nitrophenyl)acetone

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-amino-4-methyl-5-(2-chloro-5-nitrophenyl)thiazole (the specific derivative formed) from 1-(2-Chloro-5-nitrophenyl)acetone .

Executive Summary & Scientific Rationale

The synthesis of 2-aminothiazole scaffolds is a cornerstone in medicinal chemistry, serving as the core pharmacophore for numerous antimicrobial, anti-inflammatory, and kinase-inhibiting drugs. This protocol details the conversion of 1-(2-Chloro-5-nitrophenyl)acetone into its corresponding thiazole derivative.

Chemical Identity Correction

While the request references "2-amino-4-phenylthiazole," strict chemical causality dictates that the reaction of 1-(2-Chloro-5-nitrophenyl)acetone (a phenylacetone derivative) yields 2-amino-4-methyl-5-(2-chloro-5-nitrophenyl)thiazole .

-

Reasoning: The Hantzsch synthesis involves the condensation of an

-haloketone with thiourea.[1] Halogenation of phenylacetone derivatives preferentially occurs at the benzylic position (C1) rather than the terminal methyl (C3) due to the stability of the enol/enolate intermediate. Consequently, the aryl group ends up at the C5 position of the thiazole ring, and the acetyl methyl group becomes the C4 substituent.

Reaction Pathway

The synthesis proceeds via the Hantzsch Thiazole Synthesis , utilizing an in situ halogenation-condensation strategy (Ortoleva-King reaction) to maximize yield and minimize handling of lachrymatory

Figure 1: Mechanistic pathway for the synthesis of the target thiazole. The reaction proceeds through an

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| 1-(2-Chloro-5-nitrophenyl)acetone | Specific | >97% | Starting Material (Substrate) |

| Thiourea | 62-56-6 | >99% | Cyclizing Agent |

| Iodine ( | 7553-56-2 | Resublimed | Oxidizing/Halogenating Agent |

| Ethanol (Absolute) | 64-17-5 | ACS Grade | Solvent |

| Ammonium Hydroxide ( | 1336-21-6 | 25% aq. | Basifying Agent |

| Sodium Thiosulfate ( | 7772-98-7 | 10% aq. | Quenching Agent (Iodine) |

Equipment

-

100 mL Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser with drying tube (

). -

Magnetic stirrer/hot plate with temperature probe.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).[1]

Experimental Protocol

We present two methods. Method A (One-Pot Iodine) is recommended for efficiency and safety. Method B (Stepwise Bromination) is the classical approach provided for cases where regioselectivity control is required.

Method A: One-Pot Iodine-Mediated Synthesis (Recommended)

This method avoids the isolation of the irritating

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 1-(2-Chloro-5-nitrophenyl)acetone (10 mmol, 2.13 g) in absolute ethanol (30 mL).

-

Addition: Add Thiourea (20 mmol, 1.52 g, 2.0 eq) to the solution. Stir until partially dissolved.

-

Oxidant Addition: Add Iodine (

) (10 mmol, 2.54 g, 1.0 eq) in one portion.-

Note: A slight excess of thiourea is used to consume the iodine and facilitate the reaction.

-

-

Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath) with vigorous stirring for 4–6 hours .

-

Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:2). The starting ketone spot should disappear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 100 g) containing 10% sodium thiosulfate solution (10 mL) to quench any unreacted iodine.

-

The solution will likely be acidic (HI formation).

-

-

Precipitation: Basify the solution to pH 9–10 by dropwise addition of ammonium hydroxide (

). A yellow/orange solid (the free base thiazole) will precipitate. -

Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Filter the solid using a Buchner funnel.[1] Wash with cold water (

mL). -

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Dry in a vacuum oven at 50°C.

Method B: Stepwise Bromination (Classical Hantzsch)

Use this if the iodine method yields low conversion.

-

Bromination: Dissolve the ketone (10 mmol) in Glacial Acetic Acid (15 mL). Add Bromine (10 mmol) dropwise at 0°C. Stir at RT for 2 hours. Pour into ice water, extract with DCM, wash with bicarbonate, and concentrate to get the

-bromo ketone. -

Cyclization: Dissolve the crude

-bromo ketone in Ethanol (20 mL). Add Thiourea (10 mmol). Reflux for 2 hours. -

Isolation: Cool, basify with

, filter, and recrystallize.

Workflow Visualization

Figure 2: Operational workflow for the One-Pot Iodine synthesis method.

Analytical Data & Characterization

Upon isolation, the product should be verified using the following parameters.

| Parameter | Expected Value/Observation | Notes |

| Appearance | Yellow to pale-brown crystalline solid | Color depends on nitro group conjugation. |

| Melting Point | 180°C – 210°C (Range Estimate) | Sharp MP indicates high purity. |

| IR Spectrum | Confirm presence of primary amine and nitro group. | |

| 1H NMR (DMSO- | Methyl singlet at ~2.3 ppm confirms the 4-methyl substituent. |

Interpretation of Regiochemistry:

-

If the methyl signal appears as a singlet around 2.1–2.4 ppm, it confirms the 4-methyl-5-aryl structure.

-

If the signal appears as a singlet around 4.0 ppm (benzylic

), it would indicate the 4-benzyl isomer (unlikely with this protocol).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete halogenation or side reactions. | Ensure Iodine is fresh/resublimed. Increase reflux time. Try Method B (Bromine) if Iodine fails. |

| Sticky Product | Impurities or residual solvent. | Recrystallize twice. Use activated charcoal during recrystallization to remove tarry byproducts. |

| Starting Material Remains | Reaction stalled. | Add 0.5 eq more Iodine and Thiourea. Ensure vigorous reflux. |

| Product is an Oil | Solvent trapping. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

References

-

Hantzsch, A. (1881).[2] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational reference for condensation chemistry).

-

King, L. C., & Ostrum, G. K. (1964). "Selective Bromination of Methyl Ketones". Journal of Organic Chemistry, 29(12), 3459–3461. Link (Regioselectivity of ketone halogenation).

- Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives and their biological activity". Der Pharma Chemica, 4(6), 2283-2287.

- Mo, J., et al. (2005). "One-pot synthesis of 2-aminothiazoles using iodine". Synlett, 2005(12), 1877-1880.

- Patil, V. S., et al. (2009). "Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole". Asian Journal of Chemistry, 21(2), 1039.

Sources

Troubleshooting & Optimization

Side-product formation in the synthesis of heterocycles from 1-(2-Chloro-5-nitrophenyl)acetone

This guide serves as a technical support resource for researchers working with 1-(2-Chloro-5-nitrophenyl)acetone (also known as 1-(2-chloro-5-nitrophenyl)propan-2-one). Due to the specific substitution pattern (activated ortho-chloro and para-nitro groups relative to the nucleophilic displacement site), this precursor is highly reactive and prone to specific side-product formation during heterocyclization.

This guide focuses on the two primary heterocyclic targets: 5-Nitro-2-methylbenzofuran (via

Technical Support Center: Heterocycle Synthesis Troubleshooting

Reaction Pathways & Critical Control Points

The following logic flow illustrates the competitive pathways and where specific side products are generated.

Caption: Competitive reaction pathways for 1-(2-Chloro-5-nitrophenyl)acetone showing critical branch points for benzofuran vs. indole synthesis and associated side products.

Pathway A: Synthesis of 5-Nitro-2-methylbenzofuran

Mechanism: Base-mediated intramolecular nucleophilic aromatic substitution (

Common Issues & Troubleshooting:

| Issue | Symptom | Root Cause | Technical Solution |

| Hydrolysis (Phenol Formation) | Yield loss; product is an acidic solid (soluble in NaOH). | Moisture in solvent/base. The 2-Cl bond is highly activated by the 5- | Protocol: Use strictly anhydrous solvents (DMF/DMSO). Use dry bases (e.g., |

| Aldol Dimerization | Gummy, dark residue; complex NMR in aliphatic region. | Intermolecular reaction. The ketone reacts with itself before cyclizing. Occurs if cyclization is slow. | Protocol: Maintain high dilution (0.1 M or less). Increase temperature to favor the intramolecular |

| Incomplete Cyclization | Presence of starting material despite long reaction time.[1] | Base strength insufficient. Weak bases ( | Protocol: Switch to a stronger base (e.g., |

Expert Tip: If you isolate 1-(2-hydroxy-5-nitrophenyl)acetone (the hydrolysis product), you can still rescue the synthesis. Treat the isolated phenol with acid (e.g.,

Pathway B: Synthesis of 5-Nitro-2-methylindole

Mechanism:

Common Issues & Troubleshooting:

| Issue | Symptom | Root Cause | Technical Solution |